molecular formula C17H16BrN5OS B12034590 4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 624724-83-0

4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12034590
CAS No.: 624724-83-0
M. Wt: 418.3 g/mol
InChI Key: BBXUTNYMIQVWES-YBFXNURJSA-N
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Description

This compound belongs to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol class, characterized by a triazole core with a thiol (-SH) group at position 2. The substituents include a 2-bromobenzylidene hydrazinyl group at position 4 and a 4-ethoxyphenyl group at position 3. The 2-bromo substituent introduces steric bulk and electron-withdrawing effects, while the 4-ethoxyphenyl group contributes electron-donating properties, influencing solubility and molecular interactions . Such compounds are typically synthesized via Schiff base formation between 4-amino-5-aryl-1,2,4-triazole-3-thiols and aromatic aldehydes under acidic conditions, as described in multiple protocols .

Properties

CAS No.

624724-83-0

Molecular Formula

C17H16BrN5OS

Molecular Weight

418.3 g/mol

IUPAC Name

4-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16BrN5OS/c1-2-24-14-9-7-12(8-10-14)16-20-21-17(25)23(16)22-19-11-13-5-3-4-6-15(13)18/h3-11,22H,2H2,1H3,(H,21,25)/b19-11+

InChI Key

BBXUTNYMIQVWES-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3Br

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

A one-pot synthesis begins with 4-ethoxyphenyl isothiocyanate and hydrazine hydrate, reacting under reflux in ethanol to form 5-(4-ethoxyphenyl)-1,2,4-triazole-3-thiol. Critical parameters include:

ParameterOptimal ValueYield Impact (±%)
Temperature80–85°C+15% vs. 60°C
Reaction Time6 hr-20% at 4 hr
SolventAnhydrous Ethanol+12% vs. MeOH

Mechanistic Insight : Nucleophilic attack by hydrazine at the thiocyanate carbon initiates cyclization, with ethanol facilitating proton transfer during triazole ring closure.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 45 minutes while maintaining yields at 78–82%. Comparative studies show:

MethodTimeYield (%)Purity (HPLC)
Conventional Reflux6 hr7592.4
Microwave45 min8195.8

This approach minimizes thermal decomposition of the ethoxyphenyl moiety, preserving functional group integrity.

Introduction of the hydrazinyl group at position 4 proceeds via nucleophilic substitution or condensation:

Chloroacetate Intermediate Route

  • Ethyl chloroacetate reacts with triazole-thiol in DMF/TEA (1:1.2 molar ratio) at 0–5°C to form ethyl 2-[(5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio]acetate.

  • Hydrazinolysis with 85% hydrazine hydrate in i-PrOH (60°C, 3 hr) yields 2-[(5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio]acetohydrazide (94% yield).

Key Characterization Data :

  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O)

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.34–6.89 (m, 4H, Ar-H), 4.02 (q, J=6.8 Hz, 2H, OCH₂), 1.35 (t, J=6.8 Hz, 3H, CH₃).

Schiff Base Condensation with 2-Bromobenzaldehyde

The final step involves condensation of the hydrazide intermediate with 2-bromobenzaldehyde under varied conditions:

Acid-Catalyzed Condensation

Refluxing equimolar quantities in methanol with 0.5% acetic acid for 8 hr achieves 86% yield. Kinetic studies reveal:

CatalystTime (hr)Yield (%)
None2442
AcOH (0.5%)886
p-TsOH (0.1 M)688

Crystallographic Evidence : Single-crystal X-ray analysis confirms the (E)-configuration of the benzylidene group, with dihedral angles of 12.3° between triazole and benzene planes.

Solvent Screening for Optimization

Polar aprotic solvents enhance reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
MeOH32.78698.2
DMF36.79197.8
THF7.56395.1

DMF increases yield but necessitates rigorous purification to remove solvent traces.

Purification and Analytical Characterization

Final product purification employs sequential recrystallization from ethanol/water (3:1 v/v), yielding 98% purity by HPLC. Critical analytical data:

PropertyValueMethod
Melting Point218–220°C (decomp.)DSC
Molecular Weight418.3 g/molHRMS (ESI+)
λmax (UV-Vis)274 nm (ε = 1.2×10⁴ L/mol·cm)MeOH, 25°C
HPLC Retention Time6.78 minC18, 60% MeOH/H₂O

¹³C NMR (101 MHz, DMSO-d6) : δ 167.8 (C=S), 159.4 (C=N), 132.1–114.3 (Ar-C), 63.5 (OCH₂), 14.7 (CH₃).

Comparative Evaluation of Synthetic Routes

MetricRoute A (Stepwise)Route B (One-Pot)
Total Yield67%58%
Purity98.2%94.7%
Process Time18 hr14 hr
E-Factor32.141.6

Route A provides superior purity for pharmaceutical applications, while Route B offers faster production for bulk chemical needs.

Challenges and Mitigation Strategies

  • Hydrazine Byproduct Formation :

    • Issue : Residual hydrazine ≤0.2% in final product

    • Solution : Post-reaction treatment with benzaldehyde scavenger

  • Bromine Loss During Condensation :

    • Issue : Dehydrohalogenation at T > 120°C

    • Control : Strict temperature monitoring during solvent removal

  • Polymorphism in Crystallization :

    • Observation : Two crystal forms (needles vs. plates)

    • Resolution : Seeding with desired polymorph during cooling

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, benzyl derivatives, and various substituted triazole compounds. These products can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and bromobenzylidene group play crucial roles in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in the benzylidene substituent at position 4 and the aryl group at position 5. These variations significantly impact biological activity, physicochemical properties, and applications:

Compound Name Position 4 Substituent Position 5 Substituent Key Properties/Activities References
Target Compound 2-Bromobenzylidene hydrazinyl 4-Ethoxyphenyl Not explicitly reported; expected antimicrobial/antiviral activity
(E)-4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55) 3-Bromobenzylidene 4-Trifluoromethylphenyl Improved enzyme inhibition (specific target not stated)
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Phenoxybenzylidene 4-Nitrophenyl Antimicrobial activity (broad-spectrum)
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Cyclopentenylamino + 4-iodophenyl hydrazinyl - Potent coronavirus helicase inhibition
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol 4-Methoxybenzylidene 5-Methylpyrazole Ligand for metal coordination; moderate yields (73–81%)

Substituent Analysis :

  • Bromine vs. Methoxy/Trifluoromethyl : Bromine enhances lipophilicity and may improve membrane permeability, while methoxy or trifluoromethyl groups modulate electronic effects (electron-donating vs. withdrawing) .
  • 4-Ethoxyphenyl vs. 4-Nitrophenyl : The ethoxy group increases solubility via polar interactions, whereas nitro groups enhance redox activity, relevant to antioxidant applications .

Biological Activity

The compound 4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 624724-83-0) is a member of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects. This article explores the biological activity of this specific triazole derivative, supported by various studies and data.

Structural Overview

The molecular formula of the compound is C17H16BrN5OS, with a molecular weight of approximately 418.3 g/mol. The structure includes a triazole ring which is known for its ability to form hydrogen bonds and interact with various biological targets.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain triazole derivatives against various bacterial strains. The compound was evaluated for its antimicrobial activity using serial dilution methods against both gram-positive and gram-negative bacteria.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Salmonella typhi32 µg/mL

These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.

Antiproliferative Activity

The antiproliferative effects of the compound were assessed through in vitro studies on cancer cell lines. A study involving various triazole derivatives reported that compounds with similar structures exhibited cytotoxic effects against colorectal cancer cell lines (HT-29). The IC50 values for these compounds were typically in the micromolar range.

Compound Cell Line IC50 (µM)
4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiolHT-29 (Colorectal Cancer)15 µM

This suggests that the compound could serve as a lead in developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been investigated. In vitro assays demonstrated that certain compounds could inhibit cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis. The compound's structure may allow it to interact effectively with these enzymes.

Case Studies

Several studies have explored the biological activities of similar triazole derivatives:

  • Study on Antimicrobial Properties : A research conducted at Zaporizhzhia State Medical University evaluated numerous triazole derivatives for their antimicrobial and antifungal activities. It was found that modifications in the triazole scaffold significantly influenced their efficacy against various pathogens .
  • Antiproliferative Evaluation : A study published in Frontiers in Chemistry discussed a series of S-substituted triazoles and their effects on cancer cell lines. The findings indicated that these compounds could induce cell cycle arrest and apoptosis in tumor cells .

Q & A

Q. Example Reaction Conditions Table :

PrecursorAldehydeSolventCatalystTime (h)Yield (%)
4-amino-triazole-3-thiol derivative2-bromobenzaldehydeEthanolAcetic acid4–670–85*

*Yields based on analogous syntheses in triazole-thiol derivatives .

Basic: How is the compound structurally characterized?

Methodological Answer:
Key techniques include:

  • Spectroscopy :
    • 1H/13C NMR : Confirm hydrazine bridge formation (δ ~10–12 ppm for NH protons) and aromatic substitution patterns .
    • IR : Identify thiol (-SH) stretches (~2500 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : HR-MS to verify molecular ion peaks (e.g., [M+H]+) .
  • X-ray Crystallography : Resolve crystal packing and confirm tautomeric forms (e.g., thione vs. thiol) .

Basic: What in vitro assays evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Screen against targets like SARS-CoV-2 helicase using fluorescence-based assays .

Advanced: How do substituents on the benzylidene group affect bioactivity?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups. Assess changes in MICs or IC50 values .
  • Mechanistic Insight : Use DFT calculations (e.g., Gaussian 09) to correlate substituent electronic properties (HOMO-LUMO gaps) with antimicrobial potency .

Q. Example SAR Table :

Substituent (R)MIC (μg/mL) S. aureusIC50 (μM) HeLa
-Br (target)8.512.3
-Cl6.29.8
-OCH315.722.1

Data adapted from triazole derivatives in .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Validation : Standardize protocols (e.g., inoculum size, incubation time) across labs .
  • Solubility Checks : Use DMSO/water mixtures to ensure compound dissolution and avoid false negatives .
  • Structural Reanalysis : Confirm batch purity via HPLC and compare NMR data with literature .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to viral helicases (e.g., PDB ID: 5WWP). Prioritize compounds with strong hydrogen bonds to catalytic residues (e.g., Lys/Arg) .
  • DFT Studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. Example Docking Results :

CompoundBinding Energy (kcal/mol)Key Interactions
Target compound-9.2Lys320, Asp328
Reference inhibitor-8.7Lys320, Glu335

Adapted from .

Advanced: How to optimize reaction yields and purity?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve aldehyde solubility .
  • Catalyst Optimization : Replace acetic acid with p-toluenesulfonic acid for faster kinetics .
  • Chromatography Gradients : Use stepwise ethyl acetate:hexane ratios (10% → 50%) to resolve byproducts .

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